Selectivity Profile of CP94253 vs. CP93129
CP94253 exhibits a distinct selectivity profile compared to another widely used 5-HT1B agonist, CP93129. While both are potent at the 5-HT1B receptor, CP94253 shows a different ratio of affinities for off-target 5-HT receptor subtypes . This difference is crucial for experimental design, as the off-target effects of each compound will influence the interpretation of in vivo behavioral and physiological results.
| Evidence Dimension | Receptor Binding Affinity (Ki, nM) |
|---|---|
| Target Compound Data | 5-HT1B: 2 nM; 5-HT1A: 89 nM; 5-HT1D: 49 nM; 5-HT1C: 860 nM; 5-HT2: 1600 nM |
| Comparator Or Baseline | CP93129: 5-HT1B: 8.1 nM; 5-HT1A: 1500 nM; 5-HT1D: 1100 nM; 5-HT1C: 2900 nM; 5-HT2: 7200 nM [1] |
| Quantified Difference | CP94253 has a 25-fold selectivity over 5-HT1D (49 nM / 2 nM), whereas CP93129 has a 136-fold selectivity over 5-HT1D (1100 nM / 8.1 nM). CP94253 has 40-fold selectivity over 5-HT1A, while CP93129 has 185-fold selectivity. |
| Conditions | Radioligand binding assays on rat brain tissue or cloned human receptors. |
Why This Matters
The difference in off-target selectivity between CP94253 and CP93129 means they are not functionally interchangeable; experiments using one cannot be reliably replicated with the other without accounting for differential engagement of 5-HT1A and 5-HT1D receptors.
- [1] Wako Pure Chemical Industries. CP93129 Dihydrochloride - Product Datasheet. View Source
